molecular formula C24H30N2O5S2 B15097559 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15097559
M. Wt: 490.6 g/mol
InChI Key: LDWUASPAFDTHMW-UHFFFAOYSA-N
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Description

2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a phenoxyacetyl group, and a dioxidotetrahydrothiophenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Phenoxyacetyl Group: This step involves the acylation of the benzothiophene core with 2,6-dimethylphenoxyacetyl chloride under basic conditions.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This is typically done through nucleophilic substitution reactions, where the benzothiophene intermediate reacts with a suitable dioxid

Properties

Molecular Formula

C24H30N2O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H30N2O5S2/c1-14-7-8-18-19(11-14)32-24(21(18)23(28)25-17-9-10-33(29,30)13-17)26-20(27)12-31-22-15(2)5-4-6-16(22)3/h4-6,14,17H,7-13H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

LDWUASPAFDTHMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=C(C=CC=C4C)C

Origin of Product

United States

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